molecular formula C14H12N2O2S B12932375 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione

5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione

Cat. No.: B12932375
M. Wt: 272.32 g/mol
InChI Key: YDXVRKXEBQRRFX-CSKARUKUSA-N
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Description

5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core fused with a benzylidene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione typically involves the condensation of appropriate aldehydes with imidazo[2,1-b]thiazole derivatives. One common method includes the use of benzaldehyde and 2-ethylimidazo[2,1-b]thiazole-3,6-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its ability to inhibit EGFR and induce apoptosis in cancer cells highlights its potential as a lead compound for the development of new anticancer agents .

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

(5E)-5-benzylidene-2-ethylimidazo[2,1-b][1,3]thiazole-3,6-dione

InChI

InChI=1S/C14H12N2O2S/c1-2-11-13(18)16-10(12(17)15-14(16)19-11)8-9-6-4-3-5-7-9/h3-8,11H,2H2,1H3/b10-8+

InChI Key

YDXVRKXEBQRRFX-CSKARUKUSA-N

Isomeric SMILES

CCC1C(=O)N2/C(=C/C3=CC=CC=C3)/C(=O)N=C2S1

Canonical SMILES

CCC1C(=O)N2C(=CC3=CC=CC=C3)C(=O)N=C2S1

Origin of Product

United States

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